molecular formula C19H18O4 B14445054 dimethyl (1S,2S)-3,3-diphenylcyclopropane-1,2-dicarboxylate CAS No. 73567-88-1

dimethyl (1S,2S)-3,3-diphenylcyclopropane-1,2-dicarboxylate

Cat. No.: B14445054
CAS No.: 73567-88-1
M. Wt: 310.3 g/mol
InChI Key: ZMTMDYJPIDDFHD-HZPDHXFCSA-N
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Description

Dimethyl (1S,2S)-3,3-diphenylcyclopropane-1,2-dicarboxylate is an organic compound with a unique cyclopropane ring structure. This compound is characterized by the presence of two phenyl groups attached to the cyclopropane ring, along with two ester functional groups. The stereochemistry of the compound is defined by the (1S,2S) configuration, indicating the specific spatial arrangement of the substituents around the cyclopropane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl (1S,2S)-3,3-diphenylcyclopropane-1,2-dicarboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a dibromo compound with a strong base, such as sodium hydride, to form the cyclopropane ring. The reaction conditions often require an inert atmosphere and low temperatures to ensure the stability of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (1S,2S)-3,3-diphenylcyclopropane-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3,3-diphenylcyclopropane-1,2-dicarboxylic acid.

    Reduction: Formation of 3,3-diphenylcyclopropane-1,2-dimethanol.

    Substitution: Formation of various substituted cyclopropane derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl (1S,2S)-3,3-diphenylcyclopropane-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of dimethyl (1S,2S)-3,3-diphenylcyclopropane-1,2-dicarboxylate involves its interaction with molecular targets through its functional groups. The ester groups can participate in hydrogen bonding and other non-covalent interactions, while the phenyl groups can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl (1S,2S)-3,3-dimethylcyclopropane-1,2-dicarboxylate
  • Dimethyl (1R,2R)-3,3-diphenylcyclopropane-1,2-dicarboxylate
  • Dimethyl (1S,2S)-3,3-diphenylcyclobutane-1,2-dicarboxylate

Uniqueness

Dimethyl (1S,2S)-3,3-diphenylcyclopropane-1,2-dicarboxylate is unique due to its specific stereochemistry and the presence of two phenyl groups, which impart distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.

Properties

CAS No.

73567-88-1

Molecular Formula

C19H18O4

Molecular Weight

310.3 g/mol

IUPAC Name

dimethyl (1S,2S)-3,3-diphenylcyclopropane-1,2-dicarboxylate

InChI

InChI=1S/C19H18O4/c1-22-17(20)15-16(18(21)23-2)19(15,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15-16H,1-2H3/t15-,16-/m1/s1

InChI Key

ZMTMDYJPIDDFHD-HZPDHXFCSA-N

Isomeric SMILES

COC(=O)[C@H]1[C@@H](C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC

Canonical SMILES

COC(=O)C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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